Hexamethylindanopyran, (4R,7R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethylindanopyran, (4R,7R)- is synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of a suitable precursor, followed by methylation and hydrogenation steps. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of Hexamethylindanopyran, (4R,7R)- is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product with the desired quality .
Chemical Reactions Analysis
Types of Reactions
Hexamethylindanopyran, (4R,7R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed
Major Products
The major products formed from these reactions include various derivatives of Hexamethylindanopyran, such as alcohols, ketones, and substituted aromatic compounds .
Scientific Research Applications
Hexamethylindanopyran, (4R,7R)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic musks in various chemical reactions.
Biology: Investigated for its potential effects on aquatic organisms and its bioaccumulation in the environment.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Widely used in the formulation of fragrances and as a fixative in perfumes
Mechanism of Action
The mechanism of action of Hexamethylindanopyran, (4R,7R)- involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor. The molecular targets include olfactory receptor proteins, and the pathways involve G-protein coupled receptor (GPCR) signaling .
Comparison with Similar Compounds
Hexamethylindanopyran, (4R,7R)- is compared with other polycyclic musks such as:
Tonalide: Known for its sweet, floral odor.
Celestolide: Characterized by its woody, amber-like scent.
Phantolide: Has a powdery, floral fragrance.
Uniqueness
Hexamethylindanopyran, (4R,7R)- stands out due to its strong, long-lasting musky odor and its stability in various formulations. It is also less prone to photodegradation compared to some other polycyclic musks .
Properties
CAS No. |
252332-96-0 |
---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m0/s1 |
InChI Key |
ONKNPOPIGWHAQC-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C |
Canonical SMILES |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origin of Product |
United States |
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